Ethyl 8-chloro-2-oxooctanoate
CAS No.: 717919-91-0
Cat. No.: VC2280718
Molecular Formula: C10H17ClO3
Molecular Weight: 220.69 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 717919-91-0 |
|---|---|
| Molecular Formula | C10H17ClO3 |
| Molecular Weight | 220.69 g/mol |
| IUPAC Name | ethyl 8-chloro-2-oxooctanoate |
| Standard InChI | InChI=1S/C10H17ClO3/c1-2-14-10(13)9(12)7-5-3-4-6-8-11/h2-8H2,1H3 |
| Standard InChI Key | OQRSLBNWMVQWPP-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C(=O)CCCCCCCl |
| Canonical SMILES | CCOC(=O)C(=O)CCCCCCCl |
Introduction
Chemical Properties and Structure
Ethyl 8-chloro-2-oxooctanoate (CAS: 717919-91-0) is an organic compound characterized by its molecular formula C10H17ClO3 and molecular weight of 220.69 g/mol. The compound features a ketone functionality at the second carbon position, an ethyl ester group, and a terminal chlorine atom at the eighth carbon position.
Physical and Chemical Characteristics
The compound's structure incorporates both aliphatic and functional group components that contribute to its chemical properties and reactivity profile. Key structural elements include:
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Ethyl ester group (providing sites for transesterification)
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Ketone at the 2-position (enhancing reactivity at adjacent positions)
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Terminal chlorine atom (enabling nucleophilic substitution reactions)
Table 1: Key Chemical Properties of Ethyl 8-chloro-2-oxooctanoate
| Property | Value |
|---|---|
| Molecular Formula | C10H17ClO3 |
| Molecular Weight | 220.69 g/mol |
| CAS Number | 717919-91-0 |
| IUPAC Name | ethyl 8-chloro-2-oxooctanoate |
| InChI Key | OQRSLBNWMVQWPP-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C(=O)CCCCCCCl |
These properties contribute to the compound's solubility in most organic solvents while exhibiting limited solubility in water, characteristics that influence its applications in synthetic chemistry.
Synthesis and Preparation Methods
The synthesis of ethyl 8-chloro-2-oxooctanoate involves several controlled chemical reactions to ensure high purity and yield.
Laboratory Synthesis Routes
One established method for preparing ethyl 8-chloro-2-oxooctanoate involves the addition reaction of ethyl 6-chloro-6-oxo-caproate with ethylene in the presence of aluminum trichloride as a catalyst. This approach utilizes controlled reaction conditions to achieve the desired carbon chain length and functional group positions.
Industrial Production Methods
In industrial settings, the production typically employs optimized conditions and specialized equipment:
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Continuous flow reactors to improve efficiency and product consistency
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Advanced purification techniques to ensure high purity
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Scaled process parameters to maximize yield
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Catalyst recovery systems to reduce production costs
These industrial methods aim to produce ethyl 8-chloro-2-oxooctanoate with consistent quality while minimizing waste generation and environmental impact.
Chemical Reactivity and Transformations
Ethyl 8-chloro-2-oxooctanoate demonstrates versatile chemical reactivity due to its functional groups, particularly the ketone, ester, and chloro substituents.
Common Reaction Types
The compound participates in several key reaction types that make it valuable as a synthetic intermediate:
Table 2: Major Reaction Types of Ethyl 8-chloro-2-oxooctanoate
| Reaction Type | Common Reagents | Major Products | Applications |
|---|---|---|---|
| Oxidation | Potassium permanganate, Chromium trioxide | Carboxylic acids | Synthesis of complex molecules |
| Reduction | Sodium borohydride, Lithium aluminum hydride | Alcohol derivatives | Pharmaceutical intermediates |
| Substitution | Amines, Thiols, Azides | Functionalized octanoates | Building blocks for bioactive compounds |
Oxidation Reactions
When subjected to oxidizing conditions, ethyl 8-chloro-2-oxooctanoate can undergo transformation to corresponding carboxylic acids. The ketone functionality represents a primary site for oxidation reactions, with common oxidizing agents including potassium permanganate and chromium trioxide.
Reduction Reactions
Reduction of ethyl 8-chloro-2-oxooctanoate, particularly at the ketone position, produces alcohol derivatives with potential stereoselective outcomes. Sodium borohydride and lithium aluminum hydride are frequently employed reducing agents for these transformations.
Substitution Reactions
The terminal chlorine atom provides an excellent leaving group for nucleophilic substitution reactions. Various nucleophiles including amines, thiols, and azides can displace the chlorine atom, generating a diverse array of functionalized derivatives with applications in medicinal chemistry.
Biological Activity Profile
Scientific interest in ethyl 8-chloro-2-oxooctanoate extends to its potential biological activities, although comprehensive studies specifically targeting this compound remain limited.
| Compound | Predicted Activity | Target Organisms |
|---|---|---|
| Ethyl 8-chloro-2-oxooctanoate | Potentially active | Escherichia coli, Staphylococcus aureus |
| Structural analogs with chloro-keto moieties | Demonstrated activity | Various bacterial and fungal species |
Enzyme Inhibition Properties
Research indicates that keto esters structurally similar to ethyl 8-chloro-2-oxooctanoate can inhibit specific enzymes involved in metabolic processes. This inhibitory activity suggests potential applications in therapeutic contexts, particularly for conditions involving enzyme dysregulation.
Pharmaceutical Applications
Ethyl 8-chloro-2-oxooctanoate serves as a valuable intermediate in pharmaceutical synthesis, with several documented applications in drug development pathways.
Synthesis of Thioctic Acid Derivatives
One of the most significant applications of ethyl 8-chloro-2-oxooctanoate is its role in the synthesis of thioctic acid (alpha-lipoic acid) and related compounds. Thioctic acid is recognized for its potent antioxidant properties and has established therapeutic use in treating diabetic neuropathy and other metabolic disorders.
Biocatalytic Processes
A notable research application involves the use of ethyl 8-chloro-2-oxooctanoate in biocatalytic processes for enantioselective reductions. Using microbial strains such as Mucor racemosus and Geotrichum candidum, researchers have successfully produced the (R)-enantiomer of thioctic acid with high efficiency and stereoselectivity.
Table 4: Comparative Effectiveness of Synthetic Methods Using Ethyl 8-chloro-2-oxooctanoate
| Method | Reaction Classification | Yield (%) | Enantiomeric Excess (%) |
|---|---|---|---|
| Biocatalytic Reduction | Enantioselective Reduction | 95 | >99.5 |
| Chemical Reduction | Conventional Reduction | 85 | 90 |
| Asymmetric Synthesis | Chiral Pool Synthesis | 75 | 80 |
This comparative data highlights the superior performance of biocatalytic methods in terms of both yield and stereochemical purity.
Analytical Methods and Characterization
The analysis and characterization of ethyl 8-chloro-2-oxooctanoate employ various instrumental techniques that provide essential information about its purity, structure, and properties.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy represents a primary method for structural confirmation of ethyl 8-chloro-2-oxooctanoate, with characteristic signals for the ester, ketone, and chloroalkane functional groups. Both proton (1H) and carbon (13C) NMR provide complementary structural information.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) with appropriate detection methods offers quantitative analysis capabilities for ethyl 8-chloro-2-oxooctanoate, particularly in complex mixtures or reaction monitoring scenarios. For enhanced sensitivity and specificity in trace analysis, liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides superior detection capabilities.
Comparison with Structural Analogs
Understanding the relationship between ethyl 8-chloro-2-oxooctanoate and its structural analogs provides valuable insights into structure-activity relationships and potential applications.
Related Compounds
Several compounds share structural similarities with ethyl 8-chloro-2-oxooctanoate while differing in specific aspects such as functional group positions or substitution patterns:
Table 5: Comparison of Ethyl 8-chloro-2-oxooctanoate with Related Compounds
| Compound | Key Structural Difference | Molecular Weight | Distinctive Properties |
|---|---|---|---|
| Ethyl 8-chloro-2-oxooctanoate | Reference compound | 220.69 g/mol | Ketone at position 2 |
| Ethyl 8-chloro-6-oxooctanoate | Ketone at position 6 | 220.69 g/mol | Different reactivity profile |
| Ethyl 7-chloro-2-oxoheptanoate | One carbon shorter chain | 206.66 g/mol | Modified lipophilicity |
The position of functional groups significantly influences reactivity patterns and potential applications in synthetic pathways.
Structure-Activity Considerations
The unique substitution pattern of ethyl 8-chloro-2-oxooctanoate, particularly the position of the ketone group adjacent to the ester functionality, imparts distinct chemical properties compared to its structural analogs:
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Ketone at position 2 enhances acidity of alpha hydrogens, facilitating enolization
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Terminal chloro group provides a reactive site for nucleophilic substitution
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The combination of these features makes ethyl 8-chloro-2-oxooctanoate particularly valuable in specific synthetic routes
Research Methodologies and Questions
Current research involving ethyl 8-chloro-2-oxooctanoate addresses various fundamental and advanced questions regarding its properties and applications.
Synthesis Optimization Questions
Researchers continue to investigate optimal synthesis protocols:
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What catalysts provide the best yield-to-selectivity ratio?
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How can green chemistry principles be applied to the synthesis process?
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What purification methods ensure the highest product quality?
These questions typically involve experimental approaches comparing different reaction conditions and analyzing outcomes through quantitative analytical methods.
Advanced Research Directions
More sophisticated investigations examine complex aspects of the compound's behavior:
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How do computational models predict reactivity in different solvents?
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What is the degradation pathway under physiological conditions?
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How do structural modifications affect biological activity profiles?
These advanced questions require interdisciplinary approaches combining computational chemistry, advanced spectroscopy, and biological testing protocols.
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